S(+)-MDO-NPA HCl S(+)-MDO-NPA HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC16015383
InChI: InChI=1S/C20H21NO2.ClH/c1-2-9-21-10-8-13-4-3-5-15-18(13)16(21)11-14-6-7-17-20(19(14)15)23-12-22-17;/h3-7,16H,2,8-12H2,1H3;1H/t16-;/m0./s1
SMILES:
Molecular Formula: C20H22ClNO2
Molecular Weight: 343.8 g/mol

S(+)-MDO-NPA HCl

CAS No.:

Cat. No.: VC16015383

Molecular Formula: C20H22ClNO2

Molecular Weight: 343.8 g/mol

* For research use only. Not for human or veterinary use.

S(+)-MDO-NPA HCl -

Specification

Molecular Formula C20H22ClNO2
Molecular Weight 343.8 g/mol
IUPAC Name (12S)-13-propyl-4,6-dioxa-13-azapentacyclo[10.7.1.02,10.03,7.016,20]icosa-1(19),2(10),3(7),8,16(20),17-hexaene;hydrochloride
Standard InChI InChI=1S/C20H21NO2.ClH/c1-2-9-21-10-8-13-4-3-5-15-18(13)16(21)11-14-6-7-17-20(19(14)15)23-12-22-17;/h3-7,16H,2,8-12H2,1H3;1H/t16-;/m0./s1
Standard InChI Key QRTFNNCNSYALRJ-NTISSMGPSA-N
Isomeric SMILES CCCN1CCC2=C3[C@@H]1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5.Cl
Canonical SMILES CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

S(+)-MDO-NPA HCl (CAS No. 113678-73-2) is defined by the formula C₂₀H₂₂ClNO₂, yielding a molecular weight of 343.85 g/mol . The structure integrates:

  • A methylenedioxy group (-O-CH₂-O-) at the 10,11-positions of the aporphine scaffold.

  • An N-propyl substituent on the aporphine nitrogen.

  • A hydrochloride salt to enhance solubility and stability.

  • S(+)-enantiomeric configuration, critical for stereospecific receptor interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₂ClNO₂
Molecular Weight343.85 g/mol
CAS Number113678-73-2
Storage Conditions (Powder)-20°C for 3 years
Storage Conditions (Solution)-80°C for 1 year
SolubilityCompatible with THF, chloroform, PBS buffers

Stereochemical Significance

The S(+)-enantiomer exhibits distinct binding affinities compared to its R(-)-counterpart, as chirality influences dopamine receptor engagement. Enantiopure synthesis ensures precise pharmacological profiling, minimizing off-target effects .

Synthesis and Structural Characterization

Synthetic Pathway

While detailed protocols are proprietary, the synthesis likely involves:

  • Aporphine Core Formation: Cyclization of benzylisoquinoline precursors.

  • Methylenedioxy Installation: Electrophilic substitution using methylenedioxy reagents.

  • N-Propylation: Alkylation of the aporphine nitrogen with propyl halides.

  • Enantiomeric Resolution: Chiral chromatography or enzymatic resolution to isolate the S(+)-form.

  • Salt Formation: Treatment with HCl to yield the hydrochloride .

Analytical Confirmation

  • ¹H NMR: Peaks for methylenedioxy (δ 5.8–6.3 ppm), propyl chains (δ 1.0–1.5 ppm), and aromatic protons (δ 6.8–7.3 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 343.85 .

Pharmacological Profile

Mechanism of Action

S(+)-MDO-NPA HCl acts as a dopamine inhibitor, likely targeting D₁/D₂ receptors in the limbic system. Its selectivity arises from:

  • Lipophilic Permeability: Enhanced by the methylenedioxy and N-propyl groups, facilitating blood-brain barrier traversal.

  • Receptor Subtype Affinity: Preferential binding to limbic over striatal or cortical receptors .

Table 2: Comparative Dopamine Inhibitors

CompoundTarget SpecificityOral ActivityLimbic Selectivity
S(+)-MDO-NPA HClD₁/D₂ receptorsYesHigh
HaloperidolPan-D₂ receptorsYesLow
ClozapineD₄ receptorsYesModerate

Research Applications

Neurological Studies

  • Addiction Models: Suppresses dopamine-driven reward pathways in rats.

  • Anxiety/Depression: Modulates limbic dopamine in stress-induced behaviors.

  • Schizophrenia Research: Mimics dopaminergic hypoactivity in prefrontal-limbic circuits .

Experimental Protocols

  • Dosing: 1–5 mg/kg in saline or PBS, administered orally.

  • Stock Solutions: Prepared in THF or chloroform (1–50 mM), stored at -80°C .

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